Caesalpin J

描述

Caesalpin J is a phenolic compound isolated from the heartwood of the plant Caesalpinia sappan L., which belongs to the Leguminosae family. This compound is known for its diverse biological activities and has been the subject of various phytochemical studies due to its potential therapeutic properties .

准备方法

Synthetic Routes and Reaction Conditions: The isolation of Caesalpin J typically involves extraction from the heartwood of Caesalpinia sappan L. using organic solvents. The compound is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) and identified using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production.

化学反应分析

Types of Reactions: Caesalpin J undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides can be used under basic conditions to form ether derivatives.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phenolic compounds.

科学研究应用

Chemistry

Caesalpin J serves as a model compound for studying phenolic reactions and developing new synthetic methodologies. Its unique chemical reactivity allows researchers to explore various chemical transformations.

The compound exhibits significant antioxidant and anti-inflammatory properties:

-

Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), implicated in aging and various diseases.

Study Antioxidant Activity In vitro studies Strong scavenging of free radicals -

Anti-inflammatory Properties : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This effect is particularly relevant in chronic inflammation conditions.

Case Study: Gingivitis Treatment

A brazilin cream (a derivative of this compound) was tested on an animal model for gingivitis, significantly inhibiting inflammatory markers associated with periodontal disease.

Antimicrobial Activity

This compound has documented antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its clinical application. Studies indicate favorable absorption characteristics and bioavailability when administered orally or topically.

Industrial Applications

This compound is utilized in:

- Natural Dyes : Its vibrant color properties make it suitable for dye production.

- Traditional Medicine : Acts as a bioactive component in various herbal formulations.

作用机制

Caesalpin J exerts its effects primarily through its antioxidant and anti-inflammatory properties. It modulates oxidative stress and inflammatory pathways, which are crucial in the pathogenesis of various diseases. The compound targets molecular pathways involved in oxidative stress and inflammation, thereby providing protective effects against cellular damage .

相似化合物的比较

Epicaesalpin J: A phenolic compound with similar structural features and biological activities.

Brazilin: Another compound from Caesalpinia sappan L.

Sappanone A: Known for its anti-inflammatory effects and potential cardiovascular benefits.

Uniqueness of this compound: this compound stands out due to its specific combination of phenolic hydroxyl groups, which contribute to its unique chemical reactivity and biological activities. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific applications.

生物活性

Caesalpin J, a compound derived from the plant Caesalpinia sappan , has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Overview of this compound

This compound is a phenolic compound identified in the heartwood of Caesalpinia sappan , commonly known as sappanwood. It is primarily recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. The compound's efficacy has been evaluated across various studies, highlighting its potential in treating a range of health conditions.

1. Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases.

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation.

Case Study: Gingivitis Treatment

A study developed a brazilin cream (a derivative of this compound) that was tested on an animal model for gingivitis. The cream significantly inhibited inflammatory markers associated with periodontal disease, showcasing the compound's therapeutic potential in dental health .

3. Antimicrobial Activity

The antimicrobial effects of this compound have been documented against various pathogens. It has shown effectiveness against bacteria and fungi, making it a candidate for developing natural antimicrobial agents.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits enzymes involved in inflammation and oxidative stress pathways.

- Gene Regulation : It modulates the expression of genes related to antioxidant defense and inflammatory responses.

- Cell Signaling Pathways : The compound interacts with key signaling pathways, including NF-κB and MAPK, which are critical in inflammation and immune response regulation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies indicate that the compound has favorable absorption characteristics and bioavailability when administered orally or topically.

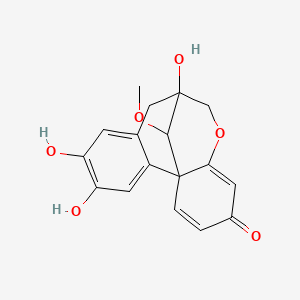

属性

IUPAC Name |

4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-15-16(21)7-9-4-12(19)13(20)6-11(9)17(15)3-2-10(18)5-14(17)23-8-16/h2-6,15,19-21H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHDLXNWTKIBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912835 | |

| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99217-67-1 | |

| Record name | Caesalpin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。